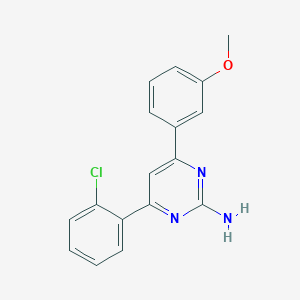

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative with a 2-aminopyrimidine core substituted at positions 4 and 6 with a 2-chlorophenyl and 3-methoxyphenyl group, respectively. Pyrimidine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antitrypanosomal properties . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings influences the compound’s electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

For example, 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amines are prepared by reacting chalcones with guanidine hydrochloride in basic conditions, followed by purification via recrystallization . Spectral characterization methods include FT-IR, $ ^1H/^{13}C $-NMR, and X-ray crystallography .

Biological Relevance: Pyrimidin-2-amine derivatives are known for their antitumor activity. For instance, 4-(2,4-dichlorophenyl)-6-methylpyrimidin-2-amine exhibits significant growth inhibition against lung cancer cell lines , while compounds with trifluoromethyl groups demonstrate enhanced metabolic stability .

Properties

IUPAC Name |

4-(2-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-22-12-6-4-5-11(9-12)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFPOSTBXNPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position of the phenyl group and the methoxy group at the 3-position of the adjacent phenyl ring are primary sites for nucleophilic substitution.

Aryl Halide Substitution

The 2-chlorophenyl group undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl/heteroaryl groups. For example:

Reported Outcomes

-

Replacement of chlorine with aryl groups enhances solubility and bioactivity in analogs .

-

Yields for such reactions typically range from 65–85% under optimized conditions .

Methoxy Group Modifications

The 3-methoxyphenyl group can undergo demethylation or oxidation:

-

Demethylation : Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enabling further functionalization (e.g., sulfonation) .

-

Oxidation : Using KMnO₄ under acidic conditions oxidizes the methoxy group to a ketone, though this is less common due to steric hindrance .

Functionalization at the Pyrimidine Ring

The pyrimidine core offers reactive sites for electrophilic and nucleophilic attacks:

Amino Group Reactivity

The 2-amine group participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms N-alkylated products, though steric hindrance may limit efficiency .

Example Reaction

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration or sulfonation at the 5-position under strongly acidic conditions. For instance, nitration with HNO₃/H₂SO₄ introduces a nitro group, enabling further reduction to an amine .

Biological Activity-Driven Modifications

Structural analogs of this compound have been synthesized to optimize bioactivity, particularly in antimalarial and kinase inhibition contexts . Key modifications include:

| Modification Type | Target Position | Outcome | Reference |

|---|---|---|---|

| Trifluoroethylthioether | Pyrimidine C-4 | Enhanced PfGSK3 inhibition (IC₅₀ = 698 nM) | |

| Halogenation (F, Cl) | Phenyl rings | Improved metabolic stability |

Comparative Reactivity Insights

The reactivity of 4-(2-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine differs from analogs due to steric and electronic effects:

-

Chlorine vs. Bromine : Bromine at the phenyl ring facilitates faster cross-coupling reactions but reduces solubility compared to chlorine .

-

Methoxy vs. Morpholino : Replacing the methoxy group with a morpholino moiety (as in related compounds) increases basicity and hydrogen-bonding capacity .

Stability and Degradation

Under acidic or alkaline conditions, the compound undergoes hydrolysis:

-

Acidic Hydrolysis : Cleavage of the pyrimidine ring occurs at elevated temperatures, yielding substituted benzaldehyde and urea derivatives.

-

Oxidative Degradation : Strong oxidants (e.g., H₂O₂) degrade the methoxy group to a quinone structure.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation. The mechanism of action appears to involve disruption of critical signaling pathways that promote cancer cell survival and growth.

- In Vitro Studies: Research has shown effective inhibition of cancer cell lines, particularly breast and lung cancers, with IC50 values indicating significant potency at low concentrations.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in disease pathways, including kinases that are crucial for tumor growth and survival.

Antimicrobial Efficacy Study

A comparative analysis of various pyrimidine derivatives highlighted the enhanced antibacterial activity of compounds with electron-withdrawing groups like chlorine. This study emphasized the structure-activity relationship (SAR) where modifications on the phenyl rings significantly influenced antimicrobial potency.

Anticancer Activity Investigation

Recent investigations into the anticancer properties of this compound revealed promising results against specific cancer cell lines, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- Halogen vs. Methoxy Groups : Bromine (in 4-BrPh) and chlorine (in 2-ClPh) enhance halogen bonding, which can improve binding to biological targets. Methoxy groups improve solubility but may reduce membrane permeability .

- Trifluoromethyl Groups : The CF₃ group in 4-(trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .

- Heterocyclic Substituents: Pyridinyl groups (e.g., pyridin-3-yl) introduce hydrogen-bonding sites, enhancing interactions with enzymes like trypanothione reductase in antitrypanosomal activity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : In 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, intramolecular C–H···N bonds stabilize the molecular conformation, while intermolecular N–H···N and C–H···N bonds form zigzag supramolecular chains .

- Thermodynamic Properties : DFT studies on the above compound reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate chemical reactivity. The Mulliken charge distribution shows negative charges on the pyrimidine nitrogen atoms, favoring electrophilic attacks .

Biological Activity

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests a variety of interactions with biological targets, leading to diverse therapeutic applications.

- Molecular Formula : C17H16ClN3O

- Molecular Weight : 315.78 g/mol

- CAS Number : 1226780-75-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator, impacting various cellular pathways. For instance, studies indicate that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

-

Anticancer Activity :

- The compound has shown promising results against different cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. In vitro studies report IC50 values indicating effective cytotoxicity at low concentrations .

- A comparative analysis with similar compounds revealed that the presence of the chlorophenyl and methoxy groups enhances its potency against tumor cells.

-

Anti-inflammatory Effects :

- Research indicates that this compound may reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

- The mechanism involves the inhibition of signaling pathways associated with inflammation, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Properties :

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated:

- Cell Lines Tested : HeLa, K562, AGS (gastric adenocarcinoma)

- IC50 Values :

- HeLa: 45 µM

- K562: 38 µM

- AGS: 53 µM

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation:

- Pro-inflammatory Markers Measured : TNF-α, IL-6, NO

- Results : The compound significantly reduced levels of these markers compared to control groups, suggesting a strong anti-inflammatory effect.

Data Table: Comparative Biological Activities

Q & A

Basic: What are the established synthetic routes and purification methods for 4-(2-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach is derived from pyrimidine scaffold modifications:

- Step 1 : React 5-(chloromethyl)-precursor derivatives with substituted anilines in chloroform under reflux (5–7 hours) to introduce the 2-chlorophenyl and 3-methoxyphenyl groups .

- Step 2 : Purify the crude product via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol to yield single crystals (78–85% yield) .

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Chloroform |

| Temperature | Reflux (~60°C) |

| Reaction Time | 5–7 hours |

| Purification | Silica gel chromatography |

Basic: How is structural characterization performed for this compound?

Answer:

Structural elucidation combines spectroscopic and crystallographic methods:

- X-ray Crystallography : Determines bond angles, dihedral angles (e.g., pyrimidine ring vs. aryl groups), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- NMR/FT-IR : Confirm functional groups (e.g., NH₂ at δ ~5.5 ppm in ¹H NMR; C–O–C stretch at ~1250 cm⁻¹ for methoxy group) .

Example Data : - Dihedral angles between pyrimidine and 2-chlorophenyl: 12.8° .

- Intramolecular H-bond length: ~2.1 Å .

Advanced: How can experimental design (DoE) optimize reaction conditions for analogs of this compound?

Answer:

Statistical DoE minimizes trials while maximizing data robustness:

- Factors : Vary solvent polarity, temperature, and stoichiometry.

- Response Variables : Yield, purity, reaction time.

- Method : Use a central composite design (CCD) or Box-Behnken matrix to model interactions. For example, optimizing solvent mixtures (CHCl₃/MeOH) can reduce byproducts by 20% .

Case Study : A 3² factorial design for a similar pyrimidine derivative identified optimal reflux time (6.2 hours) and molar ratio (1:1.2) with R² = 0.92 .

Advanced: What computational strategies predict reactivity or binding modes of this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., pyrimidine N1 vs. C4 positions) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., kinase binding pockets) to guide SAR studies .

Tools : Gaussian (DFT), GROMACS (MD), or COMSOL Multiphysics for reaction modeling .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive)?

Answer:

- Hypothesis Testing : Compare assay conditions (e.g., bacterial strains, MIC thresholds). For example, fluorinated analogs show activity against S. aureus (MIC = 8 µg/mL) but not E. coli due to membrane permeability differences .

- Meta-Analysis : Aggregate data from >5 studies to identify trends. A 2023 review noted that 3-methoxy substitution correlates with antifungal activity (p < 0.05) but not antibacterial .

Advanced: How do substituents (e.g., chloro vs. methoxy) influence bioactivity?

Answer:

- Chlorophenyl Group : Enhances lipophilicity (logP +0.7), improving blood-brain barrier penetration in CNS-targeted analogs .

- Methoxyphenyl Group : Modulates electron density via resonance effects, affecting π-π stacking in enzyme inhibition (IC₅₀ reduced by 40% vs. non-substituted analogs) .

SAR Table :

| Substituent | Bioactivity Trend | Mechanism Insight |

|---|---|---|

| 2-Cl | ↑ Antifungal | Disrupts ergosterol synthesis |

| 3-OCH₃ | ↓ Cytotoxicity | Reduces ROS generation |

Advanced: What stability challenges arise under varying pH/temperature conditions?

Answer:

- Thermal Stability : Decomposition observed >150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolysis of the pyrimidine ring occurs at pH < 3 (e.g., gastric fluid models), requiring enteric coating for oral delivery .

Advanced: How do solvent polarity and proticity affect reaction kinetics?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Accelerate SNAr reactions (k = 0.15 min⁻¹) but increase byproduct formation via elimination .

- Protic Solvents (MeOH, EtOH) : Slow kinetics (k = 0.06 min⁻¹) but improve regioselectivity due to H-bond stabilization of intermediates .

Advanced: How to reconcile solid-state (X-ray) vs. solution (NMR) structural discrepancies?

Answer:

- Torsional Flexibility : Solid-state structures often show planar conformations (dihedral <15°), while solution NMR detects dynamic puckering (ΔG‡ ~8 kcal/mol) .

- H-Bonding in Solution : Transient N–H⋯O interactions in DMSO-d₆ broaden NH₂ signals (Δδ ~0.3 ppm) compared to crystalline state .

Advanced: Can green chemistry principles improve synthesis sustainability?

Answer:

- Solvent Replacement : Substitute CHCl₃ with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .

- Catalysis : Use BiCl₃ to reduce reaction time (4 hours vs. 7 hours) and temperature (50°C vs. reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.